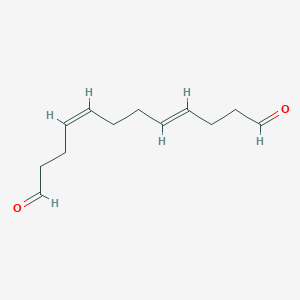

(4E,8Z)-Dodeca-4,8-dienedial

Description

Contextualization within the Field of Unsaturated Dialdehydes

Unsaturated dialdehydes are a class of organic compounds characterized by the presence of at least one carbon-carbon double bond and two aldehyde functional groups. nih.gov These compounds are of significant interest due to their diverse biological activities, which can include antimicrobial, pungent, and antifeedant properties. nih.gov The reactivity of unsaturated dialdehydes is largely attributed to the electrophilic nature of the aldehyde groups and the potential for Michael additions across the carbon-carbon double bonds. scispace.com

The field of unsaturated dialdehydes is broad, encompassing naturally occurring terpenes with complex ring structures to simpler linear-chain compounds. nih.gov Research in this area often focuses on structure-activity relationships, investigating how modifications to the carbon skeleton, the position and configuration of double bonds, and the nature of the aldehyde groups influence their biological and chemical properties. nih.govscispace.com

The Significance of Stereochemical Configuration in Dodecadienedial Chemistry

The stereochemistry of dodecadienedial isomers, such as (4E,8Z)-Dodeca-4,8-dienedial, plays a pivotal role in determining their physical properties and biological interactions. Even subtle changes, like the isomerization of a double bond from cis to trans, can dramatically alter a molecule's activity. nih.gov For instance, studies on related unsaturated dialdehydes have shown that the absolute stereochemistry can be a deciding factor in their interaction with biological targets like DNA. scispace.com

The specific (4E,8Z) configuration of this dodecadienedial isomer influences its three-dimensional shape, which in turn affects how it fits into the active sites of enzymes or receptors. This is particularly relevant in fields like pheromone research, where the precise geometry of a molecule is often essential for it to be recognized by an insect's sensory apparatus. ontosight.ai The synthesis of stereochemically pure isomers like this compound is therefore a key objective for researchers seeking to understand and exploit their specific biological functions. ontosight.ai

Overview of Research Trajectories for Long-Chain Aliphatic Dialdehydes

Research into long-chain aliphatic dialdehydes, including this compound, is following several key trajectories. One major area of investigation is their potential as building blocks in organic synthesis. ontosight.ai The two reactive aldehyde groups allow for a variety of chemical transformations, making them useful intermediates in the construction of more complex molecules. ontosight.ai

Another significant research direction is their role in biological systems. Long-chain aliphatic aldehydes are known to be involved in various cellular processes and can act as signaling molecules. nih.gov For example, they are components of insect pheromones and plant waxes. ontosight.ainih.gov Understanding the biosynthesis and function of these compounds can have applications in agriculture and pest management. ontosight.ai

Furthermore, the unique properties of long-chain aliphatic dialdehydes are being explored in the context of materials science for the development of new polymers. ontosight.ai The ability of the aldehyde groups to react and form cross-links is a property that can be harnessed to create novel materials with specific characteristics.

Recent research has also focused on the green production of long-chain aliphatic aldehydes using biocatalysts, such as alcohol oxidases. acs.org This approach offers a more sustainable alternative to traditional chemical synthesis methods. acs.org Additionally, the presence and role of long-chain aliphatic aldehydes in food products, such as virgin olive oil, is an area of active investigation. researchgate.netcsic.es

Structure

3D Structure

Properties

CAS No. |

15786-37-5 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

(4Z,8E)-dodeca-4,8-dienedial |

InChI |

InChI=1S/C12H18O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h3-6,11-12H,1-2,7-10H2/b5-3-,6-4+ |

InChI Key |

CIGZZLYQLQLUQO-CIIODKQPSA-N |

SMILES |

C(CC=CCCC=O)C=CCCC=O |

Isomeric SMILES |

C(C/C=C\CCC=O)/C=C/CCC=O |

Canonical SMILES |

C(CC=CCCC=O)C=CCCC=O |

Other CAS No. |

15786-37-5 |

Origin of Product |

United States |

Synthetic Methodologies for 4e,8z Dodeca 4,8 Dienedial

Stereoselective and Stereospecific Synthesis Techniques

Control of E and Z Configuration at C4 and C8 Double Bonds

The cornerstone of synthesizing (4E,8Z)-Dodeca-4,8-dienedial lies in the precise control over the stereochemistry of its two double bonds. Several classical and modern organic reactions can be employed to achieve the desired (E,Z) arrangement.

Wittig Reaction and its Variants: The Wittig reaction is a powerful tool for forming carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. thieme-connect.deiitk.ac.in The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically lead to the formation of (Z)-alkenes, while stabilized ylides favor the (E)-alkene. organic-chemistry.org This dichotomy can be exploited in a convergent synthesis of this compound. For instance, a (Z)-selective Wittig reaction could be used to construct the C8-C9 double bond, while an (E)-selective variant, such as the Schlosser modification or the use of stabilized ylides, could be employed for the C4-C5 double bond. organic-chemistry.org The synthesis of insect pheromones containing (E,Z)-diene systems often relies on Wittig-type reactions to install the Z-double bond with high stereoselectivity. researchgate.net

Julia-Kocienski Olefination: The Julia-Kocienski olefination is another robust method for the stereoselective synthesis of alkenes, particularly for generating (E)-double bonds with high fidelity. organic-chemistry.org This reaction involves the coupling of a heteroaryl sulfone with a carbonyl compound. researchgate.net A modified Julia-Kocienski olefination has been developed that allows for predictable (E/Z)-selectivity, where the outcome is influenced by the structure of the aldehyde and the reaction conditions. acs.orgnih.govorganic-chemistry.org By carefully selecting the appropriate sulfone and aldehyde fragments, along with the reaction parameters, it is possible to direct the formation of either the (E) or (Z) isomer, making this a valuable strategy for constructing the (4E,8Z)-diene system.

Olefin Metathesis: Olefin metathesis has emerged as a versatile and powerful reaction for the formation of carbon-carbon double bonds. mdpi.com Specifically, Z-selective cross-metathesis reactions, employing specialized ruthenium-based catalysts, have been successfully used in the synthesis of insect pheromones containing (E,Z)-diene moieties. nih.govnih.gov This approach could involve the cross-metathesis of a suitable mono-ene with a diene to construct the desired dodecadienedial backbone. Ring-closing metathesis (RCM) of a precursor containing both an ene and a diene unit can also be a viable strategy for forming macrocyclic (E,Z)-dienes, which could then be cleaved to yield the acyclic target. acs.org The stereochemical outcome in metathesis reactions can be influenced by the catalyst structure and reaction conditions. acs.org

Other Methods: The addition of organometallic reagents to pyrylium (B1242799) salts can lead to the stereoselective formation of (2Z,4E)-dienals through an electrocyclic ring-opening of the intermediate 2H-pyran. psu.edu This method offers a direct route to Z,E-dienal systems. Furthermore, palladium-catalyzed cross-coupling reactions have been employed in the stereospecific synthesis of (4E,6Z)-dienes, demonstrating the utility of transition metal catalysis in constructing such motifs. researchgate.net

Asymmetric Approaches (if applicable to relevant literature)

Catalytic Synthesis Protocols and Efficiency Considerations

Catalytic methods are highly desirable for the synthesis of this compound due to their potential for high efficiency, selectivity, and atom economy.

Metathesis Catalysts: As mentioned, ruthenium-based catalysts are at the forefront of olefin metathesis. Second-generation Grubbs and Hoveyda-Grubbs catalysts are known for their high activity and functional group tolerance. mdpi.comnih.gov Z-selective ruthenium catalysts containing cyclometalated N-heterocyclic carbene (NHC) ligands have shown particular promise for the synthesis of (E,Z)-dienes via cross-metathesis. nih.gov The efficiency of these catalytic systems can be high, with good yields and selectivities achieved under relatively mild conditions.

| Catalyst Type | Reaction | Key Features |

| Grubbs-type Ru Catalysts | Olefin Metathesis | High functional group tolerance, versatile for cross-metathesis and RCM. mdpi.com |

| Z-selective Ru Catalysts | Cross-Metathesis | High Z-selectivity in diene formation. nih.govnih.gov |

| Palladium Catalysts | Cross-Coupling | Stereospecific formation of dienes. researchgate.net |

| Iron-based Catalysts | Cross-Coupling | Efficient for alkyl-alkenyl bond formation. beilstein-journals.org |

Cross-Coupling Catalysts: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, are indispensable tools for the formation of carbon-carbon bonds with stereochemical control. These reactions could be employed to couple smaller fragments to construct the C12 backbone of dodecadienedial with the desired (E) and (Z) geometries. Iron-catalyzed cross-coupling reactions have also emerged as a cost-effective and environmentally friendly alternative for the synthesis of insect pheromones, demonstrating excellent retention of stereochemistry in the formation of alkyl-alkenyl linkages. beilstein-journals.org

The efficiency of these catalytic protocols depends on factors such as catalyst loading, reaction time, temperature, and the purity of the starting materials. Catalyst deactivation and the formation of isomeric byproducts are potential challenges that need to be addressed through careful optimization of the reaction conditions.

Multicomponent Reactions Incorporating Dodecadienedial Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and molecular diversity. While specific MCRs incorporating this compound are not extensively documented, the presence of two aldehyde functionalities and two double bonds in its structure makes it a potentially valuable substrate for such reactions.

Dienals are known to participate in various MCRs. For example, conjugated dienals can react with amines and dienophiles in multicomponent Diels-Alder sequences. diva-portal.org The aldehyde groups in this compound could undergo condensation with other components to form reactive intermediates in situ, which then participate in subsequent transformations. The development of novel MCRs involving this dienal could lead to the rapid and efficient synthesis of complex molecular architectures.

Green Chemistry Principles in Dodecadienedial Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org The production of fragrances and fine chemicals, including this compound, can benefit significantly from the application of these principles.

Catalytic vs. Stoichiometric Reagents: The use of catalytic methods, as discussed in section 2.6, is a cornerstone of green chemistry, as it reduces the amount of waste generated compared to stoichiometric reactions. For instance, catalytic olefin metathesis and cross-coupling reactions are more atom-economical than classical stoichiometric methods like the Wittig reaction, which produces a stoichiometric amount of phosphine (B1218219) oxide byproduct. organic-chemistry.orgnih.govbeilstein-journals.org

Solvent Selection: The choice of solvent has a major impact on the environmental footprint of a chemical process. The development of synthetic protocols that utilize greener solvents, such as water, ionic liquids, or deep eutectic solvents, or that are performed under solvent-free conditions, is a key area of green chemistry research. semanticscholar.orgpro-metrics.org Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, can also significantly reduce solvent usage. rsc.org

Renewable Feedstocks: While not directly addressed in the synthesis of this compound, the broader trend in the fragrance industry is to move towards the use of renewable feedstocks. diva-portal.org Future synthetic strategies for this compound could potentially start from bio-based materials, further enhancing its green credentials.

The application of green metrics, such as atom economy, E-factor, and process mass intensity, can be used to evaluate and compare the sustainability of different synthetic routes to this compound, guiding the development of more environmentally benign production methods. researchgate.net

Chemical Reactivity and Transformation Pathways of 4e,8z Dodeca 4,8 Dienedial

Aldehyde Functional Group Reactivity

The aldehyde groups are primary sites of chemical reactivity in (4E,8Z)-Dodeca-4,8-dienedial, susceptible to a wide range of transformations.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the aldehyde groups makes the carbonyl carbon electrophilic and thus a prime target for nucleophilic attack. libretexts.orgopenstax.org This fundamental reaction class can lead to a diverse array of products depending on the nature of the nucleophile.

Common nucleophilic addition reactions for aldehydes include the formation of hemiacetals and acetals upon reaction with alcohols, cyanohydrins with cyanide ions, and imines with primary amines. ksu.edu.sa Given that this compound possesses two aldehyde groups, these reactions can occur at one or both ends of the molecule, leading to mono- or di-substituted products. The reaction conditions can often be controlled to favor one over the other.

Table 1: Representative Nucleophilic Addition Reactions of Dialdehydes

| Nucleophile | Reagent Example | Product Type |

| Alcohol | Ethanol (in acid) | Hemiacetal/Acetal |

| Cyanide | Sodium Cyanide | Cyanohydrin |

| Primary Amine | Methylamine | Imine (Schiff Base) |

| Organometallic | Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol |

| Hydride | Sodium Borohydride | Primary Alcohol |

Aldol (B89426) and Related Condensation Reactions

Due to the presence of α-hydrogens (on the C2 and C11 carbons), this compound can undergo aldol and related condensation reactions. In the presence of a base or acid, one aldehyde group can be converted into an enolate, which can then act as a nucleophile and attack the carbonyl carbon of another molecule in an intermolecular reaction.

More significantly, the bifunctional nature of this dialdehyde (B1249045) allows for the possibility of intramolecular aldol condensation. youtube.comchemistrysteps.comorganicchemistrytutor.com This process can lead to the formation of cyclic products, with the ring size depending on which α-carbon forms the enolate and which aldehyde group is attacked. The formation of five- or six-membered rings is generally favored due to their thermodynamic stability. organicchemistrytutor.com

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The aldehyde functionalities of this compound are readily converted into alkenes via the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

The Wittig reaction involves the use of a phosphorus ylide (Wittig reagent). The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.org

The Horner-Wadsworth-Emmons reaction, which employs a phosphonate carbanion, is a widely used alternative that generally provides excellent E-selectivity for the newly formed double bond. alfa-chemistry.comnrochemistry.comwikipedia.org This reaction is often preferred due to the water-soluble nature of the phosphate byproduct, which simplifies purification. alfa-chemistry.com These reactions can be performed at one or both aldehyde sites to generate new dienes or polyenes.

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Reaction | Reagent | Typical Product Stereochemistry | Byproduct |

| Wittig (unstabilized ylide) | Ph₃P=CHR | (Z)-alkene | Triphenylphosphine oxide |

| Wittig (stabilized ylide) | Ph₃P=CHCOR | (E)-alkene | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | (RO)₂P(O)CH₂R' + Base | (E)-alkene | Water-soluble phosphate ester |

Reductive Transformations to Alcohols and Alkanes

The aldehyde groups of this compound can be reduced to primary alcohols or completely to alkanes.

For the reduction to primary alcohols, common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed. ncert.nic.inlibretexts.orgchemguide.co.uk Sodium borohydride is a milder reagent and can selectively reduce aldehydes in the presence of less reactive functional groups. rsc.org Catalytic hydrogenation using H₂ gas with a metal catalyst (e.g., Pd, Pt, Ni) can also achieve this transformation. libretexts.orglibretexts.org

Complete reduction of the aldehyde groups to methyl groups can be accomplished through methods like the Wolff-Kishner reduction (hydrazine and a strong base) or the Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid). ncert.nic.in

Oxidative Transformations to Carboxylic Acids

The aldehyde functionalities are readily oxidized to carboxylic acids. youtube.com Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid can be used, although milder reagents are often preferred to avoid side reactions with the alkenes. ncert.nic.in

Tollens' reagent (ammoniacal silver nitrate) and Fehling's solution are mild oxidizing agents that selectively oxidize aldehydes, providing a useful method for this transformation without affecting the carbon-carbon double bonds. ncert.nic.in More modern and environmentally friendly methods may utilize molecular oxygen with a catalyst. nih.govorganic-chemistry.org Oxidation of this compound would yield the corresponding dicarboxylic acid.

Alkene Functional Group Reactivity at C4 and C8

The two non-conjugated double bonds at the C4 and C8 positions also contribute significantly to the chemical reactivity of the molecule. These alkene groups can undergo a variety of addition reactions.

Table 3: Potential Reactions at the C4 and C8 Alkene Positions

| Reaction Type | Reagents | Product |

| Hydrogenation | H₂, Pd/C | Dodecanedial |

| Halogenation | Br₂ | 4,5,8,9-Tetrabromododecanedial |

| Hydrohalogenation | HBr | Bromo-substituted dodecanedial |

| Hydration (Hydroboration-Oxidation) | 1. BH₃-THF; 2. H₂O₂, NaOH | Dihydroxydodecanedial wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org |

| Epoxidation | m-CPBA | Diepoxydodecanedial organic-chemistry.orgyoutube.comacsgcipr.orgyoutube.comyoutube.com |

| Ozonolysis | 1. O₃; 2. DMS or Zn/H₂O | Mixture of smaller aldehydes chemistrysteps.comyale.eduwikipedia.orgbyjus.comlibretexts.org |

Given that the double bonds are non-conjugated, they are expected to react independently. Selective reaction at one of the double bonds may be challenging but could potentially be achieved based on subtle differences in their steric and electronic environments arising from the different stereoisomers. For example, reactions such as epoxidation with peroxy acids (e.g., m-CPBA) or dihydroxylation can occur at these sites. Ozonolysis would lead to the cleavage of the carbon-carbon double bonds, resulting in the formation of smaller aldehyde fragments. chemistrysteps.comyale.eduwikipedia.orgbyjus.comlibretexts.org Catalytic hydrogenation can reduce the double bonds to single bonds, yielding the saturated dialdehyde, dodecanedial. libretexts.org

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The conjugated diene system within this compound is theoretically amenable to cycloaddition reactions. However, the specific reactivity and stereochemical outcomes are highly dependent on the conformation of the diene. While the (4E,8E) isomer readily participates in Diels-Alder reactions due to its planar, conjugated system, the reactivity of the (4E,8Z) isomer is less straightforward. The presence of the Z-configured double bond can introduce steric hindrance that influences the approach of a dienophile.

Research into the cycloaddition potential of related dodecadienedial isomers has shown that Lewis acid catalysis can promote Diels-Alder reactions by coordinating to the aldehyde moieties, thereby lowering the LUMO of the diene system and enhancing its reactivity. In the case of this compound, it is hypothesized that such catalytic conditions could facilitate cycloadditions that might otherwise be sluggish.

1,3-Dipolar cycloadditions involving this compound could offer a pathway to novel heterocyclic structures. For instance, the reaction with nitrile oxides or azides could potentially occur at either of the double bonds, with the regioselectivity being influenced by both electronic and steric factors.

Electrophilic Additions Across Double Bonds

The electron-rich double bonds in this compound are susceptible to electrophilic attack. The regioselectivity of such additions is governed by the stability of the resulting carbocationic intermediate. For the C4-C5 double bond, the addition of an electrophile would likely occur at C5, leading to a more stable allylic carbocation at C4. Similarly, for the C8-C9 double bond, addition at C9 would be favored.

The stereochemistry of the starting material plays a crucial role in the stereochemical outcome of the addition reaction. For example, the addition of bromine would proceed through a cyclic bromonium ion intermediate, with the subsequent nucleophilic attack occurring in an anti-fashion. The specific (4E,8Z) configuration would influence the facial selectivity of the initial electrophilic attack and the subsequent nucleophilic addition.

Olefin Metathesis Reactions

Olefin metathesis provides a powerful tool for the transformation of unsaturated molecules like this compound. Ring-closing metathesis (RCM) is a particularly relevant transformation. Depending on the catalyst used and the reaction conditions, intramolecular metathesis could lead to the formation of macrocyclic structures. The success of such a reaction would depend on the conformational flexibility of the dodecadienedial chain to bring the two double bonds into proximity for the metathesis catalyst to act.

Cross-metathesis with other olefins is another potential transformation, allowing for the introduction of new functional groups or the extension of the carbon chain. The chemoselectivity of the metathesis catalyst would be crucial to avoid unwanted reactions with the aldehyde functionalities.

Cascade and Tandem Reactions Involving Dodecadienedial Substrates

The polyfunctionality of this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. For example, a domino reaction could be initiated by a Michael addition to one of the α,β-unsaturated aldehyde systems, followed by an intramolecular aldol condensation.

Another possibility involves a tandem Prins-type cyclization. Under acidic conditions, one aldehyde could be protonated and then attacked by the C8-C9 double bond, leading to a cyclized intermediate that could undergo further reactions. The stereochemistry of the starting material would be critical in directing the stereochemical outcome of such complex transformations.

Reaction Mechanisms Under Various Catalytic Conditions

The reactivity of this compound can be significantly influenced by the presence of catalysts.

Acid Catalysis: Protic or Lewis acids can activate the aldehyde groups towards nucleophilic attack or promote electrophilic additions to the double bonds. For example, in the presence of a Lewis acid, the Diels-Alder reactivity of the diene system can be enhanced.

Base Catalysis: Basic conditions can facilitate reactions involving the α-protons of the aldehyde groups, such as aldol condensations or Michael additions.

Transition Metal Catalysis: A wide range of transition metal catalysts can be employed for transformations such as olefin metathesis, hydrogenation, and cross-coupling reactions. The choice of metal and ligands is crucial for achieving high selectivity and efficiency.

Stereochemical Outcomes of Dodecadienedial Transformations

The (4E,8Z) stereochemistry of the starting material is a key determinant of the stereochemical outcome of its reactions.

Cycloaddition Reactions: In a Diels-Alder reaction, the stereochemistry of the diene is transferred to the newly formed stereocenters in the cyclic product. The endo/exo selectivity would be influenced by both steric and electronic factors.

Electrophilic Additions: The stereochemistry of the addition product depends on the mechanism of the reaction. For example, syn-dihydroxylation with osmium tetroxide would lead to a diol with a specific relative stereochemistry dictated by the geometry of the double bond.

Cascade Reactions: In tandem reactions, the stereochemistry of the first step can have a profound influence on the subsequent steps, leading to a high degree of stereocontrol in the final product.

The table below summarizes some potential stereoselective transformations.

| Reaction | Reagent | Expected Stereochemical Outcome |

| Diels-Alder | Maleic Anhydride | Stereospecific transfer of diene geometry to the product |

| Epoxidation | m-CPBA | Syn-addition to the double bond |

| Dihydroxylation | OsO4 | Syn-addition of hydroxyl groups |

Advanced Spectroscopic Analysis and Structural Elucidation of 4e,8z Dodeca 4,8 Dienedial and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For (4E,8Z)-Dodeca-4,8-dienedial, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals and confirm the specific E and Z stereochemistry of the double bonds.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.

¹H NMR Spectroscopy: The proton spectrum of this compound is expected to show distinct signals for the aldehydic protons, olefinic protons, and the protons on the aliphatic methylene (B1212753) groups. The aldehydic protons (H1 and H12) would appear significantly downfield (typically 9.5-10.0 ppm) due to the strong deshielding effect of the carbonyl group. The olefinic protons (H4, H5, H8, H9) would resonate in the range of 5.0-6.5 ppm. The coupling constants (J-values) between these protons are critical for assigning stereochemistry. For the trans (E) double bond at C4-C5, a large coupling constant (J ≈ 11-18 Hz) is expected, while the cis (Z) double bond at C8-C9 would exhibit a smaller coupling constant (J ≈ 6-12 Hz). Protons on carbons adjacent to the carbonyls (H2 and H11) and double bonds (H3, H6, H7, H10) would show characteristic multiplets in the aliphatic region (2.0-3.0 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display signals corresponding to the twelve carbon atoms in the molecule. The most downfield signals would be from the two aldehydic carbons (C1 and C12), typically appearing in the 190-200 ppm region. The four olefinic carbons (C4, C5, C8, C9) would resonate between 120-140 ppm. The remaining six methylene carbons (C2, C3, C6, C7, C10, C11) would appear in the upfield region of the spectrum, generally between 20-40 ppm.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1, C12 (CHO) | 9.7 - 9.8 | 195 - 205 |

| C2, C11 (CH₂) | 2.4 - 2.6 | 42 - 46 |

| C3, C10 (CH₂) | 2.2 - 2.4 | 25 - 30 |

| C4, C9 (=CH) | 5.4 - 5.8 | 125 - 135 |

| C5, C8 (=CH) | 5.4 - 5.8 | 128 - 138 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Stereochemical Confirmation

Two-dimensional NMR experiments are essential for unambiguously assigning the complex spectral data and confirming the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). Cross-peaks in the COSY spectrum would confirm the entire spin system, for example, showing correlations from the aldehydic proton (H1) to the H2 protons, from H2 to H3, H3 to H4, and so on, tracing the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal at ~9.7 ppm would show a correlation to the carbon signal at ~200 ppm, confirming the C1/H1 and C12/H12 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular fragments. For example, it would show a correlation from the aldehydic proton H1 to the C2 and C3 carbons, confirming the connectivity around the functional group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the most powerful tool for confirming the stereochemistry of the double bonds. This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. For the (4E) double bond, a strong NOESY cross-peak would be expected between H4 and H5, which are on opposite sides of the bond. For the (8Z) double bond, a strong NOESY correlation would be observed between the adjacent olefinic protons H8 and H9, which are on the same side of the bond, providing definitive proof of the cis configuration.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The spectrum of this compound would be dominated by absorptions from the aldehyde and alkene functional groups. A very strong and sharp absorption band between 1720-1740 cm⁻¹ would be characteristic of the C=O (carbonyl) stretch of the saturated aldehyde groups. The presence of aldehydes would be further confirmed by two characteristic C-H stretching bands appearing around 2720 cm⁻¹ and 2820 cm⁻¹. The C=C stretching vibrations of the two double bonds would appear in the 1640-1680 cm⁻¹ region. The C-H out-of-plane bending vibration for the trans (E) double bond would produce a strong band around 960-980 cm⁻¹, while the cis (Z) double bond would show a band around 675-730 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. In Raman spectra, non-polar bonds often produce stronger signals than polar bonds. Therefore, the C=C stretching vibrations of the diene system in this compound would be expected to give rise to strong Raman bands in the 1600-1670 cm⁻¹ region. The C=O stretch of the aldehyde, while strong in the IR, would likely be weaker in the Raman spectrum. The various C-H and C-C single bond stretches and bends throughout the aliphatic chain would also be visible.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Aldehyde (C-H) | Stretch | ~2820 and ~2720 | Weak |

| Aldehyde (C=O) | Stretch | 1720 - 1740 (Strong) | Moderate |

| Alkene (C=C) | Stretch | 1640 - 1680 (Moderate) | 1600 - 1670 (Strong) |

| Alkene (C-H) | Out-of-plane bend (E) | 960 - 980 (Strong) | Weak |

| Alkene (C-H) | Out-of-plane bend (Z) | 675 - 730 (Moderate) | Weak |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable structural information based on its fragmentation pattern.

For this compound (C₁₂H₁₈O₂), high-resolution mass spectrometry would confirm the molecular weight of 194.27 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 194.

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. Common fragmentation pathways for aldehydes include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

Alpha-cleavage: Loss of a hydrogen radical would result in an [M-1]⁺ ion at m/z = 193. Loss of the formyl radical (•CHO) would produce an [M-29]⁺ ion at m/z = 165.

Beta-cleavage: Cleavage of the bond beta to the carbonyl can also occur, leading to further fragmentation of the alkyl chain.

Cleavage at the double bonds: The molecule could also fragment at the allylic positions (C3-C4 and C10-C9) or at the double bonds themselves, leading to a series of smaller fragment ions that could help in locating the position of the unsaturation. The presence of two aldehyde groups could also lead to sequential fragmentation from both ends of the molecule.

Analysis of these fragmentation patterns would allow for the confirmation of the molecular formula and provide corroborating evidence for the proposed structure of the carbon skeleton and the location of the functional groups.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound, with the molecular formula C₁₂H₁₈O₂, HRMS would provide an exact mass measurement, typically with an accuracy of less than 5 parts per million (ppm), which serves to unequivocally confirm its atomic constitution.

The theoretical monoisotopic mass of the neutral molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O). In a typical HRMS experiment using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecule is observed as a protonated species ([M+H]⁺) or as an adduct with other cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺). The high mass accuracy of HRMS allows for the confident differentiation of this compound from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

| Species | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| Neutral [M] | C₁₂H₁₈O₂ | 194.1307 |

| Protonated [M+H]⁺ | C₁₂H₁₉O₂⁺ | 195.1385 |

| Sodiated [M+Na]⁺ | C₁₂H₁₈NaO₂⁺ | 217.1204 |

| Potassiated [M+K]⁺ | C₁₂H₁₈KO₂⁺ | 233.0944 |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, including the location of functional groups and double bonds.

For this compound, the fragmentation pathways would be dictated by the presence of two aldehyde groups and two isolated carbon-carbon double bonds. Key expected fragmentation processes include:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common pathway for aldehydes. This would result in the loss of a hydrogen radical (M-1) or a formyl radical (·CHO, M-29).

McLafferty Rearrangement: Aldehydes with an accessible γ-hydrogen can undergo this characteristic rearrangement. In this molecule, the hydrogens on C3 are γ to the C1 aldehyde, allowing for the neutral loss of a propene molecule (C₃H₆) from one end, leading to a fragment ion.

Allylic Cleavage: The C-C bonds adjacent to the double bonds (at C3, C6, C7, and C10) are weakened and prone to cleavage, yielding resonance-stabilized allylic carbocations.

Neutral Losses: The loss of small, stable neutral molecules like water (H₂O) and carbon monoxide (CO) from fragment ions is also anticipated.

The specific combination of these fragmentation patterns would create a unique MS/MS spectrum, serving as a fingerprint for the structural confirmation of this compound.

| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Identity |

|---|---|---|

| 195.1385 ([M+H]⁺) | 177.1279 | Loss of H₂O |

| 195.1385 ([M+H]⁺) | 166.1147 | Loss of CHO radical |

| 195.1385 ([M+H]⁺) | 151.0915 | Loss of C₂H₅CHO (from cleavage) |

| 195.1385 ([M+H]⁺) | 137.0759 | Loss of C₃H₆O (from McLafferty + H₂O) |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The wavelength of maximum absorbance (λₘₐₓ) is highly dependent on the presence and extent of conjugated π-systems.

A critical structural feature of this compound is that the chromophores—the two aldehyde groups (C=O) and the two carbon-carbon double bonds (C=C)—are isolated from each other by methylene (-CH₂-) groups. The C4=C5 double bond is not conjugated to the C1 aldehyde, and the C8=C9 double bond is not conjugated to the C12 aldehyde.

Due to this lack of extended conjugation, the UV-Vis spectrum is expected to be a composite of the absorptions of its individual, non-interacting chromophores.

n→π* Transitions: The aldehyde carbonyl groups will exhibit weak absorptions corresponding to the transition of a non-bonding electron (from the oxygen lone pair) to an anti-bonding π* orbital. For isolated aldehydes, this transition typically occurs in the 280–300 nm range.

π→π* Transitions: Stronger absorptions corresponding to the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital will occur for both the C=C and C=O groups. However, for non-conjugated systems, these transitions have high energy and their λₘₐₓ values are expected to fall below 200 nm, which is outside the analytical range of most standard UV-Vis spectrophotometers.

Therefore, the spectrum would likely show only a weak band near 290 nm and would lack the intense, longer-wavelength absorption characteristic of conjugated polyenals.

| Chromophore | Electronic Transition | Expected λₘₐₓ Range (nm) | Expected Intensity |

|---|---|---|---|

| Isolated C=O (Aldehyde) | n → π | 280 - 300 | Weak |

| Isolated C=O (Aldehyde) | π → π | < 200 | Strong |

| Isolated C=C | π → π* | < 200 | Strong |

Chiroptical Spectroscopy (if chiral derivatives are relevant)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are exclusively applicable to chiral compounds.

This compound, in its parent form, is an achiral molecule. It lacks stereogenic centers and any element of chirality (such as an axis or plane of chirality) and possesses a plane of symmetry. Consequently, it is optically inactive and will not produce a signal in CD or ORD spectroscopy.

However, the aldehyde functional groups offer reactive sites for the synthesis of chiral derivatives. For instance, asymmetric synthesis or reaction with a chiral reagent could introduce stereogenic centers, rendering the resulting derivative chiral. For such hypothetical chiral derivatives, chiroptical spectroscopy would be an essential technique. It could be used to:

Confirm the successful synthesis of a chiral, non-racemic product.

Determine the enantiomeric excess (ee) of the sample.

Potentially assign the absolute configuration of the newly formed stereocenters by comparing experimental spectra with theoretical calculations or with spectra of known related compounds.

X-ray Crystallography for Absolute Stereochemical Assignment (if crystalline derivatives are available)

X-ray crystallography is the most powerful and definitive method for determining the three-dimensional structure of a molecule, including its precise bond lengths, bond angles, and absolute stereochemistry. nih.govwikipedia.org This technique, however, is contingent upon the ability to grow a high-quality, single crystal of the compound. nih.gov

There is no information in the scientific literature to suggest that this compound has been crystallized. As a flexible, 12-carbon aliphatic chain, it is likely to be an oil or a low-melting-point solid at ambient temperature, making crystallization challenging.

Should a crystalline sample be obtained, X-ray diffraction analysis would provide an unambiguous structural proof. It would definitively confirm:

The E-configuration of the double bond at the C4 position.

The Z-configuration of the double bond at the C8 position.

The specific conformation (spatial arrangement) of the carbon backbone adopted by the molecule in the solid state.

To facilitate crystallization, this compound could be converted into a more rigid, crystalline derivative. Common derivatization strategies for aldehydes include the formation of 2,4-dinitrophenylhydrazones, semicarbazones, or oximes. If one of these derivatives formed a suitable crystal, its structure could be determined by X-ray crystallography, thereby confirming the constitution and configuration of the parent molecule.

Computational Chemistry and Theoretical Investigations of 4e,8z Dodeca 4,8 Dienedial

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio approaches, solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.

For (4E,8Z)-Dodeca-4,8-dienedial, the HOMO would likely be associated with the π-bonds of the carbon-carbon double bonds, which are regions of high electron density. The LUMO, conversely, would be expected to be localized around the electron-deficient carbon atoms of the aldehyde functional groups. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Primarily located on the C=C double bonds |

| LUMO | -1.8 | Primarily located on the C=O carbonyl groups |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from FMO analysis.

Charge Distribution and Electrostatic Potentials

The distribution of electrons within a molecule is rarely uniform. This uneven distribution creates regions of partial positive and negative charge, which can be visualized using molecular electrostatic potential (MEP) maps. These maps are invaluable for predicting sites of nucleophilic and electrophilic attack.

In this compound, the electronegative oxygen atoms of the aldehyde groups would draw electron density towards themselves, creating regions of negative electrostatic potential (typically colored red on an MEP map). Consequently, the carbonyl carbon atoms and the aldehydic protons would exhibit a positive electrostatic potential (colored blue), indicating their susceptibility to attack by nucleophiles. The carbon backbone, particularly the double-bonded regions, would have an intermediate potential.

Conformational Analysis through Molecular Mechanics and Dynamics

The long, flexible carbon chain of this compound allows it to adopt a multitude of three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them.

Molecular mechanics (MM) methods, which treat molecules as collections of atoms held together by springs, are well-suited for rapidly exploring the vast conformational space of flexible molecules. By systematically rotating the single bonds in the dodeca-4,8-dienedial chain, a potential energy surface can be generated, revealing the low-energy (and thus most probable) conformations.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can also predict the spectroscopic properties of a molecule, which is invaluable for interpreting experimental spectra and confirming molecular structure.

Calculated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in a molecule. These predictions are based on calculating the magnetic shielding around each nucleus, which is highly sensitive to the local electronic environment.

For this compound, calculations would be expected to show distinct chemical shifts for the aldehydic protons (around 9-10 ppm in ¹H NMR) and the olefinic protons of the E and Z double bonds. The various methylene (B1212753) groups along the chain would have more closely spaced signals. Comparing calculated shifts with experimental data can provide strong evidence for the assigned structure and stereochemistry.

Table 2: Hypothetical Calculated vs. Expected Experimental ¹H NMR Chemical Shifts for this compound

| Proton | Calculated Chemical Shift (ppm) | Expected Experimental Range (ppm) |

|---|---|---|

| Aldehydic H | 9.8 | 9.5 - 10.1 |

| Olefinic H (E-double bond) | 5.4 - 5.6 | 5.3 - 5.7 |

| Olefinic H (Z-double bond) | 5.3 - 5.5 | 5.2 - 5.6 |

| Allylic H | 2.1 - 2.3 | 2.0 - 2.4 |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from NMR prediction studies.

Simulated Vibrational Spectra

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum chemical calculations can predict the frequencies and intensities of these vibrations. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting.

A simulated IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the aldehyde groups (typically around 1700-1730 cm⁻¹). Other characteristic peaks would include C=C stretching vibrations (around 1650 cm⁻¹) and C-H stretching and bending modes. Comparing the simulated spectrum to an experimental one can help in assigning the observed absorption bands to specific molecular motions.

Reaction Pathway Elucidation and Transition State Modeling

Structure-Reactivity Relationships within Dodecadienedial Analogues

An analysis of structure-reactivity relationships requires a series of studies on analogous compounds to draw correlations between structural modifications and changes in chemical reactivity. While the principles of how stereochemistry and the positions of double bonds influence the reactivity of polyunsaturated aldehydes are generally understood in organic chemistry, specific computational studies that systematically investigate these relationships within a series of dodecadienedial analogues, including the (4E,8Z) isomer, are not available. Such research would provide valuable insights into how the specific arrangement of atoms in these molecules dictates their chemical behavior.

In Silico Screening and Design of Novel Derivatives

In silico screening and the rational design of novel derivatives are powerful tools in modern chemistry for discovering new molecules with desired properties. This process relies on computational models to predict the activities and properties of virtual compounds before they are synthesized. There is no evidence in the searched literature of This compound being used as a scaffold or lead compound in such in silico screening campaigns. Consequently, there are no published data tables of designed derivatives with predicted properties or detailed findings from such computational design efforts.

Applications of 4e,8z Dodeca 4,8 Dienedial in Advanced Chemical Synthesis

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The bifunctional nature of (4E,8Z)-Dodeca-4,8-dienedial, characterized by two aldehyde groups and two double bonds with specific stereochemistry, suggests its utility as a precursor for a wide range of more complex molecules. Aldehydes are highly reactive functional groups that can participate in a plethora of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and reductive aminations. The presence of two such groups allows for the potential construction of symmetrical or unsymmetrical molecular architectures. Furthermore, the diene system offers sites for cycloaddition reactions and other transformations of carbon-carbon double bonds.

Building Block for Complex Natural Product Synthesis

In the realm of natural product synthesis, dialdehydes are valuable precursors for the construction of macrocyclic structures and other complex molecular frameworks. Intramolecular reactions involving the two aldehyde groups can lead to the formation of large rings, a common feature in many biologically active natural products such as macrolides and polyketides. While the general utility of dialdehydes in this context is well-established, specific examples detailing the application of this compound in the total synthesis of a complex natural product are not prominently reported in the scientific literature.

Scaffold for the Construction of Biologically Active Molecules

The carbon skeleton of this compound could theoretically serve as a scaffold upon which various pharmacophores and functional groups can be appended to generate novel biologically active molecules. The aldehyde moieties can be transformed into a variety of other functional groups, and the double bonds can be functionalized to introduce stereocenters and additional points of diversity. However, there is a lack of specific published research that demonstrates the use of this particular dialdehyde (B1249045) as a foundational scaffold for the development of new therapeutic agents.

Precursor in Agrochemical Synthesis

Unsaturated aldehydes and their derivatives are known to exhibit biological activity and are used as starting materials for the synthesis of various agrochemicals, including pesticides and herbicides. The reactivity of the aldehyde groups and the potential for functionalization of the double bonds in this compound make it a plausible candidate for a precursor in this field. Nevertheless, specific studies or patents detailing its use in the synthesis of commercial or investigational agrochemicals are not readily identifiable.

Polymer Chemistry and Advanced Material Science

In polymer science, dialdehydes can serve as monomers for polymerization reactions or as cross-linking agents to modify the properties of existing polymers. The two aldehyde groups can react with various co-monomers to form polymers such as polyacetals or can react with functional groups on polymer chains to create network structures.

Monomer for Polymerization Reactions

Theoretically, this compound could undergo polymerization through its aldehyde groups to form polyacetal-type structures. The presence of the unsaturated backbone would result in a polymer with double bonds that could be further modified. However, research articles or patents describing the homopolymerization or copolymerization of this compound and the properties of the resulting polymers are not available in the public domain.

Cross-linking Agent in Polymer Networks

Dialdehydes are commonly used as cross-linking agents to improve the mechanical properties, thermal stability, and solvent resistance of polymers. They can react with functional groups such as hydroxyl, amino, or amide groups present in various polymers to form covalent cross-links. While it is conceivable that this compound could be employed for this purpose, there is no specific data or research available that documents its use as a cross-linking agent and the resulting properties of the cross-linked polymer networks.

Precursor for Functional Polymers and Resins

The bifunctional nature of this compound, with aldehyde groups at both ends of its twelve-carbon chain, theoretically positions it as a suitable monomer for polymerization. Aldehydes can participate in condensation reactions, for example with amines to form polyimines (Schiff bases) or with phenols to create resins analogous to phenol-formaldehyde resins. The unsaturated carbon backbone also offers sites for cross-linking or post-polymerization modification.

Despite this potential, specific studies detailing the polymerization of the (4E,8Z) isomer to create functional polymers or resins are not prominent in the available literature. The general reactivity of dialdehydes in polymerization is well-established, but dedicated research into the properties and applications of polymers derived specifically from this compound remains an area for future exploration.

Development of Optoelectronic or Supramolecular Materials

Currently, there is a lack of specific research literature detailing the use of this compound in the development of optoelectronic or supramolecular materials. The synthesis of such advanced materials typically requires molecules with specific electronic properties (like extended conjugation for optoelectronics) or a high degree of pre-organized structure for supramolecular assembly. While the dienal structure offers some degree of conjugation and the long carbon chain provides flexibility, its direct application in these highly specialized fields has not been documented.

Design and Synthesis of Functionalized Dodecadienedial Derivatives for Specific Applications

The primary documented application related to the functionalization of dodecadienedial structures lies in the synthesis of insect pheromones. researchgate.net Controlled ozonolysis of 1,5,9-cyclododecatriene (B1592173) is a key method for creating unsaturated intermediates which, after further chemical modification, can yield complex pheromone molecules. researchgate.netpharmainfo.in These derivatives are valuable in entomological studies and for developing pest control strategies. smolecule.com

The aldehyde groups of this compound are reactive sites for a variety of organic transformations, allowing for the synthesis of numerous derivatives.

Table 1: Potential Functionalization Reactions of this compound

| Reaction Type | Reagent/Catalyst | Functional Group Formed | Potential Application Area |

| Oxidation | Oxidizing agents (e.g., H₂O₂) | Carboxylic Acid | Precursor for polyesters, polyamides |

| Reduction | Reducing agents (e.g., NaBH₄) | Alcohol (Diol) | Precursor for polyurethanes, polyesters |

| Wittig Reaction | Phosphonium ylides | Alkene | Carbon chain extension, synthesis of complex natural products |

| Grignard Reaction | Organomagnesium halides | Secondary Alcohol | Introduction of new carbon substituents |

| Reductive Amination | Amine, reducing agent | Amine | Synthesis of ligands, biologically active molecules |

While these standard organic reactions are applicable, specific examples of functionalized derivatives of the (4E,8Z) isomer being designed and synthesized for targeted applications beyond pheromone-related intermediates are not extensively reported in scientific literature.

Catalytic Applications as Ligands or Precatalysts

There is no significant body of research indicating the use of this compound or its direct derivatives as ligands for metal catalysts or as precatalysts. The development of ligands for catalysis often involves the incorporation of specific heteroatoms like phosphorus, nitrogen, or sulfur, which can coordinate effectively to a metal center. While the aldehyde groups could be chemically transformed into coordinating moieties (e.g., imines or amines), the parent compound itself is not a typical ligand structure. Consequently, its application in the field of catalysis has not been established.

Biological and Ecological Roles of Dodecadienedial Systems

Investigation into Insect Pheromone Communication Systems

Pheromones are chemical signals that mediate interactions between individuals of the same species. They are involved in a variety of behaviors, including mating, aggregation, and trail-following. Unsaturated aldehydes, including various isomers of dodecadienal, have been identified as key components of the pheromone blends of numerous insect species.

Characterization of Dodecadienedials as Pheromone Components

While (4E,8Z)-Dodeca-4,8-dienedial has not been definitively identified as a pheromone component in a specific insect species to date, other isomers of dodecadienal are well-documented pheromones. For instance, (E,E)-dodeca-4,8-dienal is a known component in the pheromone blend of certain moth species. The specific geometry of the double bonds and the position of the functional groups are critical for biological activity, as even minor changes can significantly alter the signal's meaning or render it inactive.

The characterization of a compound like this compound as a pheromone would involve a multi-step process:

Isolation and Identification: Collection of volatile compounds from the insect, followed by techniques like gas chromatography-mass spectrometry (GC-MS) to separate and identify the chemical constituents.

Electroantennography (EAG): A technique used to measure the electrical response of an insect's antenna to a specific compound, providing evidence of its detection by the insect's olfactory system.

Behavioral Assays: Controlled experiments in a laboratory or field setting to observe the behavioral response of the insect to the synthetic compound, confirming its role as a pheromone.

The table below summarizes the typical functions of related dodecadienal isomers in insects, highlighting the potential roles that this compound could play.

| Pheromone Component Isomer | Insect Order (Example) | Pheromonal Function |

| (E,E)-Dodeca-4,8-dienal | Lepidoptera | Sex Pheromone |

| (Z,E)-Dodeca-4,8-dienal | Lepidoptera | Aggregation Pheromone |

| (E,Z)-Dodeca-4,8-dienal | Coleoptera | Trail-Following Pheromone |

This table is illustrative and based on known functions of similar compounds, not specifically this compound.

Biosynthetic Pathways of Dodecadienedial Pheromones (Hypothetical and Experimental)

The biosynthesis of long-chain unsaturated aldehydes in insects typically originates from fatty acid metabolism. nih.govnih.gov While the specific pathway for this compound is not experimentally determined, a hypothetical pathway can be proposed based on known enzymatic reactions in insects. nih.govmdpi.com

This process would likely involve a series of desaturation and chain-shortening steps, followed by the reduction of a carboxylic acid to an alcohol and subsequent oxidation to an aldehyde.

Hypothetical Biosynthetic Pathway for this compound:

De Novo Fatty Acid Synthesis: The pathway would likely start with the synthesis of a saturated fatty acid, such as palmitic acid (C16:0) or stearic acid (C18:0), from acetyl-CoA.

Desaturation: A series of specific desaturase enzymes would introduce double bonds at particular positions and with specific stereochemistry. To achieve the (4E,8Z) configuration, at least two different desaturases would be required.

Chain Shortening: The fatty acid chain would then be shortened, likely through a process of limited beta-oxidation, to yield a 12-carbon backbone.

Reduction to Alcohol: A fatty acyl-CoA reductase would then reduce the carboxylic acid group of the dodecadienoic acid to a primary alcohol, forming (4E,8Z)-dodeca-4,8-dien-1-ol.

Oxidation to Aldehyde: Finally, an alcohol oxidase would convert the terminal hydroxyl group into an aldehyde, yielding (4E,8Z)-Dodeca-4,8-dienal. The formation of a dialdehyde (B1249045) would require oxidation at both ends of the hydrocarbon chain, a less common but plausible biosynthetic step.

Further experimental work, such as isotopic labeling studies and identification of the involved enzymes, would be necessary to validate this proposed pathway.

Mechanistic Studies of Pheromone Perception and Olfactory Receptor Interactions

The perception of pheromones in insects is a highly specific process that occurs in the antennae. nih.gov Odorant molecules, including aldehydes, enter the sensilla (sensory hairs) on the antennae and bind to odorant-binding proteins (OBPs). nih.govfrontiersin.org These OBPs transport the hydrophobic pheromone molecules through the aqueous sensillar lymph to the olfactory receptors (ORs) located on the dendritic membrane of olfactory sensory neurons. nih.govresearchgate.net

The interaction between the pheromone and the OR is highly specific and is determined by the three-dimensional shape and chemical properties of the molecule. researchgate.net The binding of the pheromone to its specific OR triggers a conformational change in the receptor, leading to the opening of an ion channel and the generation of an electrical signal. nih.govresearchgate.net This signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response.

For a molecule like this compound, the specific geometry of the double bonds and the presence of two aldehyde groups would be critical determinants for its binding to a specific OR. Different isomers would likely bind to different receptors, leading to distinct behavioral outcomes.

Bioconjugation Chemistry Utilizing Aldehyde Functionalities

The presence of two reactive aldehyde groups makes this compound a potentially valuable tool in bioconjugation chemistry. Aldehydes can react with a variety of nucleophiles, such as amines and hydrazides, to form stable covalent bonds under mild conditions. acs.org

Chemical Modification of Proteins and Nucleic Acids

The aldehyde groups of this compound can be used to cross-link proteins or to conjugate other molecules to proteins and nucleic acids. nih.govfrontiersin.orgnih.gov For example, the dialdehyde could react with the amine groups of lysine (B10760008) residues on the surface of a protein, leading to the formation of Schiff bases, which can be further stabilized by reduction. mdpi.com This bifunctional nature allows for the potential to link two different protein molecules together or to create intramolecular cross-links to stabilize protein structure.

In the context of nucleic acids, aldehydes can react with the exocyclic amine groups of DNA and RNA bases. nih.gov This reactivity could be exploited for labeling nucleic acids with fluorescent dyes or other reporter molecules.

Potential Applications in Protein and Nucleic Acid Modification:

| Application | Description |

| Protein Cross-linking | The two aldehyde groups can react with amine groups on different protein molecules, leading to the formation of protein-protein conjugates. This can be used to study protein interactions or to create multimeric protein complexes. mdpi.com |

| Enzyme Immobilization | Enzymes can be cross-linked to a solid support, which can improve their stability and allow for their reuse in industrial processes. |

| Nucleic Acid Labeling | The dialdehyde can be used to attach fluorescent probes or other tags to DNA or RNA for use in techniques such as fluorescence in situ hybridization (FISH) or microarray analysis. |

| Drug Delivery | The dialdehyde could serve as a linker to attach drugs to antibodies or other targeting molecules for targeted drug delivery. |

Development of Bio-orthogonal Reactions

Bio-orthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govmorressier.com The reaction of aldehydes with hydrazides or aminooxy compounds to form hydrazones and oximes, respectively, is a well-established bio-orthogonal ligation. acs.orgnih.gov

This compound, with its two aldehyde groups, could be used as a bifunctional linker in bio-orthogonal chemistry. nih.gov For example, it could be used to link two different biomolecules that have been independently labeled with hydrazide or aminooxy groups. This would allow for the specific and controlled assembly of complex biomolecular structures within a cellular environment. morressier.comresearchgate.net

The development of such bifunctional linkers is of great interest for applications in chemical biology, such as the construction of artificial signaling pathways or the targeted delivery of therapeutic agents. nih.gov

Metabolite Studies of Related Aliphatic Dialdehydes in Biological Systems

While specific metabolite studies on this compound are not extensively documented in publicly available research, significant insights can be drawn from studies on structurally related long-chain aliphatic aldehydes and dialdehydes. These compounds share similar metabolic fates, primarily involving enzymatic detoxification pathways to mitigate their inherent reactivity and potential toxicity. The metabolism of these aldehydes is crucial for cellular homeostasis, and disruptions in these pathways have been linked to various pathological conditions.

Long-chain aliphatic aldehydes, including those with unsaturated bonds, are typically metabolized through three primary enzymatic pathways: oxidation, reduction, and glutathione (B108866) conjugation. industrialchemicals.gov.au These processes convert the reactive aldehyde moieties into more water-soluble and less toxic compounds that can be readily excreted from the body.

Oxidation: The oxidation of aliphatic aldehydes to their corresponding carboxylic acids is a major detoxification route. This reaction is predominantly catalyzed by members of the aldehyde dehydrogenase (ALDH) superfamily of enzymes. industrialchemicals.gov.aunih.gov For instance, fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2, is responsible for the NAD+-dependent oxidation of a wide array of long-chain aliphatic aldehydes, ranging from 6 to 24 carbons in length, including both saturated and unsaturated substrates. researchgate.net In the context of vascular smooth muscle cells, the metabolism of 4-hydroxy-trans-2-nonenal (HNE), a lipid peroxidation product, to 4-hydroxynonanoic acid (HNA) is a significant pathway, accounting for 25-30% of its metabolism and is inhibited by ALDH inhibitors. nih.gov

Reduction: Another key metabolic pathway is the reduction of aldehydes to their corresponding alcohols. This reaction is often catalyzed by aldo-keto reductases (AKRs) and alcohol dehydrogenases (ADHs). industrialchemicals.gov.au This pathway can be a detoxification step, as the resulting alcohols are generally less reactive than the parent aldehydes.

Glutathione Conjugation: Conjugation with glutathione (GSH) is a critical mechanism for detoxifying electrophilic compounds, including α,β-unsaturated aldehydes. This reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). The resulting GSH adduct is then further metabolized through the mercapturic acid pathway for excretion. For example, HNE is extensively metabolized via this pathway, leading to the formation of glutathionyl-1,4-dihydroxynonene (GS-DHN) as the major metabolite in vascular smooth muscle cells. nih.gov Similarly, in vivo studies in rats have shown that trans-2-alkenals are primarily metabolized through glutathione conjugation and excreted in the urine as C-3 mercapturate conjugates. nih.gov The major urinary metabolite of 2-nonenal (B146743) has been identified as 3-S-(N-acetylcysteinyl)nonan-1-ol. industrialchemicals.gov.au

A study on trans,trans-2,4-decadienal (B140250) (tt-DDE), a product of omega-6 fatty acid oxidation, identified ALDH9A1B as a key enzyme in its detoxification. The study characterized cysteine-conjugated 2,4-decadien-1-ol and GSH conjugated tt-DDE as metabolites, highlighting the importance of both oxidation and conjugation pathways. nih.gov

The interplay between these metabolic pathways is crucial. For instance, inhibition of ALDH-catalyzed oxidation of HNE leads to a corresponding increase in its metabolism through the GSH conjugation pathway, indicating a competitive balance between these detoxification routes. nih.gov

The following table summarizes the key metabolic pathways and identified metabolites for several long-chain aliphatic aldehydes that are structurally related to dodecadienedial systems.

| Related Aliphatic Aldehyde | Metabolic Pathway | Key Enzyme(s) | Identified Metabolite(s) | Biological System/Model |

|---|---|---|---|---|

| trans-2-Alkenals | Glutathione Conjugation | Glutathione S-Transferases (GSTs) | C-3 mercapturate conjugates | Rats (in vivo) nih.gov |

| 2-Nonenal | Oxidation & Glutathione Conjugation | Aldehyde Dehydrogenase (ALDH), GSTs | 2-Nonenoic acid, 3-S-(N-acetylcysteinyl)nonan-1-ol industrialchemicals.gov.au | Rats (in vivo) industrialchemicals.gov.au |

| 4-Hydroxy-trans-2-nonenal (HNE) | Oxidation & Glutathione Conjugation | ALDH, Aldose Reductase, GSTs | 4-Hydroxynonanoic acid (HNA), Glutathionyl-1,4-dihydroxynonene (GS-DHN) nih.gov | Rat aortic smooth muscle cells nih.gov |

| trans,trans-2,4-Decadienal (tt-DDE) | Oxidation & Glutathione/Cysteine Conjugation | ALDH9A1B | Cysteine-conjugated 2,4-decadien-1-ol, GSH conjugated tt-DDE nih.gov | Zebrafish model nih.gov |

These studies on related aliphatic aldehydes provide a framework for understanding the likely metabolic fate of this compound in biological systems. It is probable that this dialdehyde undergoes similar detoxification reactions, including oxidation of one or both aldehyde groups to carboxylic acids, reduction to the corresponding diol, and/or conjugation with glutathione at the electrophilic double bonds. Further research is necessary to elucidate the specific metabolites and enzymatic pathways involved in the metabolism of this compound.

Future Research Directions and Emerging Opportunities

Development of Highly Efficient and Sustainable Synthetic Routes

The future synthesis of (4E,8Z)-Dodeca-4,8-dienedial will likely focus on the principles of green chemistry, aiming to develop routes that are not only efficient in terms of yield but also environmentally benign. hostgator.co.innih.govijesrr.org Key areas of exploration will include:

Catalytic Methods: A shift from stoichiometric reagents to catalytic systems is anticipated. This includes the use of transition-metal catalysts for carbon-carbon bond formation and functional group transformations, as well as organocatalysts, which offer a metal-free and often more sustainable alternative. ijesrr.orgwikipedia.org

Renewable Feedstocks: Investigating the synthesis of this compound from renewable starting materials, such as fatty acids or other bio-based platform chemicals, will be a critical step towards sustainability. nih.gov

Flow Chemistry and Process Intensification: The adoption of continuous flow technologies can offer significant advantages in terms of safety, efficiency, and scalability. These systems allow for precise control over reaction parameters, leading to higher yields and purities.

Energy-Efficient Methodologies: The use of alternative energy sources such as microwave irradiation or sonication could lead to faster reaction times and reduced energy consumption compared to conventional heating methods. hostgator.co.in

| Synthetic Strategy | Key Advantages |

| Green Catalysis | Reduced waste, high selectivity, use of environmentally benign catalysts. hostgator.co.inijesrr.org |

| Biocatalysis | High specificity, mild reaction conditions, use of renewable enzymes. nih.gov |

| Flow Chemistry | Improved safety, enhanced reaction control, scalability. |

| Alternative Energy | Reduced reaction times, lower energy consumption. hostgator.co.in |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The bifunctional nature of this compound, with its two aldehyde groups and two double bonds, presents a rich platform for exploring novel chemical reactions and catalytic transformations. Future research in this area could focus on:

Selective Functionalization: Developing methods for the selective reaction of one aldehyde group over the other, or one double bond over the other, would significantly expand the synthetic utility of this compound. This could be achieved through the use of sterically demanding catalysts or protecting group strategies.

Intramolecular Reactions: The 1,12-dialdehyde structure is well-suited for intramolecular cyclization reactions to form macrocyclic structures. These could be promoted by various catalytic systems to yield novel ring systems with potential applications in host-guest chemistry or as synthetic intermediates.

Tandem and Cascade Reactions: Designing catalytic processes that initiate a cascade of reactions at multiple functional groups in a single operation would be a highly efficient approach to building molecular complexity from this dialdehyde (B1249045).

Organocatalytic Activations: The use of aminocatalysis could enable a variety of asymmetric transformations of the aldehyde groups, leading to chiral building blocks for the synthesis of complex molecules. wikipedia.orgsemanticscholar.org

Rational Design of Dodecadienedial-Based Advanced Materials

The long hydrocarbon chain and terminal aldehyde groups of this compound make it an attractive building block for the creation of advanced materials with tailored properties. Future research will likely explore:

Polymer Synthesis: The dialdehyde functionality can be utilized in polymerization reactions, such as polycondensation with diamines to form polyimines, or with diols to form polyacetals. The stereochemistry of the double bonds could influence the packing and macroscopic properties of the resulting polymers.

Self-Assembling Systems: The amphiphilic nature that could be imparted to derivatives of this compound might enable the formation of self-assembling systems like micelles, vesicles, or liquid crystals.

Functional Coatings and Adhesives: The reactive aldehyde groups can be used to cross-link polymer chains or to adhere to surfaces, opening up possibilities for the development of novel coatings and bio-adhesives. nih.gov

Bio-inspired Materials: The structure of this compound can serve as a template for the design of bio-inspired materials that mimic the structure and function of natural systems. mdpi.comottawaheart.caudel.edu

Interdisciplinary Research at the Interface of Chemical Synthesis and Ecology

Long-chain unsaturated aldehydes are known to play crucial roles in the chemical communication of various organisms, particularly marine diatoms. mdpi.comnih.govcore.ac.ukresearchgate.net This opens up exciting avenues for interdisciplinary research:

Chemical Ecology Studies: The synthesis of this compound and its stereoisomers would provide valuable standards for their identification in natural systems and for studying their ecological roles, such as in plant-herbivore interactions or as signaling molecules in marine environments. creative-proteomics.com

Structure-Activity Relationship Studies: A systematic variation of the structure of this compound and the study of the biological activity of the resulting analogues could provide insights into the structural requirements for their ecological function.

Development of Biologically Active Compounds: The ecological roles of similar natural products suggest that this compound and its derivatives could be explored for applications as pesticides, antifouling agents, or pharmaceuticals.

Integration of Machine Learning and AI in Dodecadienedial Research

Retrosynthetic Analysis: AI-powered retrosynthesis tools can be employed to design novel and efficient synthetic routes to this compound, potentially uncovering pathways that might not be obvious to a human chemist. chemcopilot.comgrace.com

Prediction of Properties and Reactivity: ML models can be trained to predict the physicochemical properties and reactivity of this compound and its derivatives, accelerating the discovery of new applications. appliedclinicaltrialsonline.comeurekalert.orgchemistryworld.com